molecular formula C37H43FN2O5 B194407 (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate CAS No. 134395-00-9

(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Cat. No. B194407
M. Wt: 614.7 g/mol
InChI Key: GCPKKGVOCBYRML-LOYHVIPDSA-N
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Description

This compound is also known as Atorvastatin . It is an oral statin drug developed by Pfizer’s predecessor, Parke-Davis . It is used worldwide for hypercholesterolemia under different names, including Lipitor™, Zarator®, Sortis®, and Tahor® . It is approved for children with familial hypercholesterolemia in the European Union .


Synthesis Analysis

Atorvastatin is a statin drug that lowers peripheral cholesterol production to prevent heart attacks and other expressions of cardiovascular disease . It inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .


Molecular Structure Analysis

The molecular formula of Atorvastatin is C33H35FN2O5 . It is a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA), which is an early rate-limiting step in cholesterol biosynthesis .


Chemical Reactions Analysis

Atorvastatin, like other statins, can alter the production of isoprenoids and the expression of genes related to cell growth, signaling, trafficking, and apoptosis .


Physical And Chemical Properties Analysis

Atorvastatin is a white to off-white crystalline powder . It has a molecular weight of 558.64g/mol . It belongs to the category of Antihyperlipidemic and has a pKa of 4.30 and log P of 4.22 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

  • Atorvastatin Intermediate Synthesis : This compound serves as an intermediate in the synthesis of atorvastatin, a drug used for lowering cholesterol and triglyceride levels. Novel impurities related to its synthesis were characterized using spectral techniques (Naidu & Sharma, 2017).

  • Hepatoselective Inhibitors of HMG-CoA Reductase : Modification of this compound led to the discovery of hepatoselective ligands as potent inhibitors of HMG-CoA reductase, beneficial for reducing low-density lipoprotein cholesterol in hypercholesterolemia treatment (Bratton et al., 2007).

Biochemical Applications

  • Biosynthesis of Chiral Intermediates : The compound is crucial in the biosynthesis of chiral intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for atorvastatin and rosuvastatin synthesis. Enhanced biosynthesis in mono and biphasic media was studied (Liu et al., 2018).

  • Enzymatic Synthesis Enhancement : Research has focused on improving the enzymatic synthesis of related compounds, notably in the production of chiral intermediates used in statin drugs (Liu et al., 2017).

Chemical Analysis and Characterization

  • Crystal Structure Analysis : Studies include the crystal structure analysis of related compounds, providing insights into their molecular configurations (Dazie et al., 2017).

  • Synthesis and Characterization : Synthesis and characterization of novel bioactive compounds bearing similar structures have been explored, with applications in antitumor activity (Maftei et al., 2013).

Safety And Hazards

Atorvastatin is generally safe for use but it does have some side effects. Common side effects include joint pain, diarrhea, heartburn, nausea, and muscle pains . Serious side effects may include rhabdomyolysis, liver problems, and diabetes . Use during pregnancy may harm the fetus .

properties

IUPAC Name

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKKGVOCBYRML-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459683
Record name Atorvastatin tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

CAS RN

134395-00-9
Record name Atorvastatin tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134395-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atorvastatin tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5R)-tert-Butyl 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.845
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Reactant of Route 2
Reactant of Route 2
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Reactant of Route 3
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Reactant of Route 4
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Reactant of Route 5
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Reactant of Route 6
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Citations

For This Compound
1
Citations
PE CRYSTALLIZATION - researchgate.net
Solvent emulsion crystallization using two immiscible liquids and optionally surface active agents (surfactant)/co-surfactants forming emulsion (usually droplet type) is known in the art. …
Number of citations: 0 www.researchgate.net

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